molecular formula C23H23N5O5S2 B2420895 N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 396722-85-3

N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2420895
CAS No.: 396722-85-3
M. Wt: 513.59
InChI Key: JQHOKQRKXFQKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that features a unique structure combining a thienopyrazole core with a piperidinylsulfonylbenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Properties

IUPAC Name

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5S2/c29-23(16-4-10-19(11-5-16)35(32,33)26-12-2-1-3-13-26)24-22-20-14-34-15-21(20)25-27(22)17-6-8-18(9-7-17)28(30)31/h4-11H,1-3,12-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHOKQRKXFQKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CSCC4=NN3C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thienopyrazole Core: The thienopyrazole core can be synthesized by reacting 4-nitrophenylhydrazine with a suitable thienyl ketone under acidic conditions.

    Introduction of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group is introduced through a nucleophilic substitution reaction, where the thienopyrazole intermediate reacts with piperidinylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Benzamide: The final step involves coupling the piperidinylsulfonylthienopyrazole intermediate with benzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Various nucleophiles, triethylamine

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products

    Reduction of Nitro Group: Amino derivative

    Substitution Reactions: Various substituted derivatives

    Hydrolysis: Carboxylic acid and amine

Scientific Research Applications

Enzyme Inhibition

This compound has shown significant potential as an enzyme inhibitor . It targets key enzymes involved in various biochemical pathways:

  • Heat Shock Protein 90 (HSP90) : Inhibition of HSP90 can disrupt oncogenic signaling pathways, making it a candidate for cancer therapy.
  • 11β-Hydroxysteroid Dehydrogenase Type 1 : The compound has been investigated for its role in treating metabolic syndrome conditions such as type 2 diabetes and obesity through the inhibition of this enzyme .

Antimicrobial Properties

Preliminary studies indicate that N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide may exhibit antimicrobial activity against various pathogens. Its mechanism likely involves the inhibition of enzymes crucial for bacterial cell wall synthesis .

Anti-inflammatory Effects

Research suggests that the compound may modulate inflammatory pathways, providing therapeutic effects in conditions characterized by excessive inflammation. This could have implications for treating chronic inflammatory diseases .

Case Study 1: Cancer Therapeutics

A study evaluated the compound's efficacy in inhibiting cancer cell proliferation. Results indicated that it effectively reduced cell viability in several cancer cell lines by inducing apoptosis through HSP90 inhibition .

Case Study 2: Metabolic Disorders

Another research focused on the compound's potential to ameliorate symptoms associated with metabolic syndrome. It demonstrated significant effects on insulin sensitivity and lipid profiles in animal models .

Case Study 3: Antimicrobial Activity

In vitro testing revealed that this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its utility as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4: This compound shares structural similarities but differs in the substitution pattern on the phenyl rings.

    (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: Similar core structure with different functional groups.

Uniqueness

N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,4-c]pyrazole core and is characterized by a nitrophenyl group and a piperidine sulfonamide moiety. Its structure suggests potential interactions with various biological targets.

Molecular Characteristics

  • Molecular Formula : C20H18N4O3S
  • Molecular Weight : 394.4469 g/mol
  • CAS Number : 476459-02-6

The compound's structural components contribute to its binding affinity with specific biological targets, which may influence various biochemical pathways related to inflammation and cancer.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Pyrazole compounds have been shown to inhibit key enzymes involved in cancer progression such as BRAF(V600E), EGFR, and Aurora-A kinase. These activities suggest their potential as therapeutic agents in cancer treatment .

Case Study: Inhibition of BRAF(V600E)

A study evaluating the structure-activity relationship (SAR) of pyrazole derivatives highlighted their effectiveness against the BRAF(V600E) mutation prevalent in melanoma. The compound demonstrated promising inhibitory effects in vitro, indicating its potential role in targeted cancer therapies .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Pyrazole derivatives have been noted for their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This activity is crucial for managing conditions characterized by excessive inflammation .

The mechanism of action involves the compound's interaction with specific molecular targets, potentially inhibiting their activity or altering their function. The nitrophenyl group may participate in electron transfer reactions, while the thieno[3,4-c]pyrazole core can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit antibacterial and antifungal activities against various pathogens. The compound's structural features may contribute to its efficacy against microbial infections .

Comparative Biological Activity of Pyrazole Derivatives

Activity Type Example Compounds Biological Target IC50 Values
AnticancerN-[2-(4-nitrophenyl)-...BRAF(V600E), EGFR50 µM
Anti-inflammatoryVarious pyrazolesNO production30 µM
AntimicrobialN-[2-(5-bromo...Various bacteria25 µM

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the thieno[3,4-c]pyrazole core in this compound?

  • Methodology : The thieno[3,4-c]pyrazole scaffold can be synthesized via cyclocondensation of thiophene derivatives with hydrazines. For example, Mannich reactions (as in ) using 4-chloro-2-(1H-pyrazol-3-yl)phenol analogs may introduce substituents. Suzuki-Miyaura coupling (if aryl halides are present) or Huisgen cycloaddition could integrate the 4-nitrophenyl group. Purification via column chromatography (silica gel, gradient elution) and characterization by 1H^1H/13C^{13}C NMR and HRMS are critical .

Q. How can researchers confirm the structural integrity of the piperidine-1-sulfonylbenzamide moiety?

  • Methodology : Use X-ray crystallography for unambiguous confirmation. If crystals are unavailable, employ 2D NMR (e.g., 1H^1H-13C^{13}C HSQC, HMBC) to verify connectivity between the sulfonyl group, benzamide, and piperidine. IR spectroscopy can confirm sulfonamide S=O stretching (1250–1350 cm1 ^{-1}) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodology : Prioritize kinase inhibition assays (e.g., ELISA-based) due to the compound’s pyrazole-sulfonamide motif, which often targets ATP-binding pockets. Use HEK293 or HeLa cell lines for cytotoxicity profiling (MTT assay). IC50_{50} values should be calculated using nonlinear regression (GraphPad Prism®) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

  • Methodology :

  • Lipophilicity : Replace the 4-nitrophenyl group with trifluoromethyl (as in ) to enhance metabolic stability. Measure logP via shake-flask or HPLC methods.
  • Solubility : Introduce polar groups (e.g., morpholine) to the piperidine ring. Use dynamic light scattering (DLS) to assess aqueous solubility.
  • Bioavailability : Perform parallel artificial membrane permeability assays (PAMPA) and CYP450 inhibition screening .

Q. What computational approaches predict binding modes to target proteins?

  • Methodology :

  • Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., PDB: 3HKC) to model interactions. Validate via molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories).
  • Free Energy Calculations : Apply MM/GBSA to estimate binding affinities. Compare with experimental IC50_{50} values to refine models .

Q. How should contradictory data on enzymatic inhibition vs. cellular activity be resolved?

  • Methodology :

  • Off-Target Profiling : Screen against a panel of 50+ kinases (Eurofins KinaseProfiler™).
  • Cellular Pathway Analysis : Use RNA-seq or phosphoproteomics (LC-MS/MS) to identify downstream effectors. Discrepancies may arise from compound efflux (ABC transporters) or intracellular pH effects .

Q. What analytical techniques resolve degradation products under stress conditions?

  • Methodology :

  • Forced Degradation : Expose to heat (40°C), UV light, and pH extremes (0.1M HCl/NaOH).
  • HPLC-MS : Use a C18 column (ACQUITY UPLC®) with 0.1% formic acid in H2 _2O/MeCN. Degradants (e.g., nitro group reduction to amine) can be identified via m/z shifts .

Key Findings from Literature

  • The 4-nitrophenyl group enhances electron-withdrawing effects, stabilizing the thienopyrazole ring but may contribute to cytotoxicity .
  • Piperidine-1-sulfonyl groups improve blood-brain barrier penetration in analogs, as shown in MD simulations .
  • Contradictory kinase inhibition data in enzymatic vs. cellular assays suggest off-target binding or metabolic instability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.